molecular formula C8H9FN2O4S B2685171 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid CAS No. 1343948-45-7

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid

Cat. No.: B2685171
CAS No.: 1343948-45-7
M. Wt: 248.23
InChI Key: WUXRDQUQDNCISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is a chemical compound with the molecular formula C8H9FN2O4S and a molecular weight of 248.23 g/mol . It is known for its unique structure, which includes a fluoro group and a sulfonamide group attached to a phenyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid typically involves the reaction of 2-fluoro-4-nitroaniline with glycine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .

Scientific Research Applications

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluoro-4-nitrophenyl)amino]acetic acid
  • 2-[(2-Chloro-4-sulfamoylphenyl)amino]acetic acid
  • 2-[(2-Fluoro-4-aminophenyl)amino]acetic acid

Uniqueness

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is unique due to the presence of both a fluoro group and a sulfonamide group, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-fluoro-4-sulfamoylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-6-3-5(16(10,14)15)1-2-7(6)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXRDQUQDNCISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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